molecular formula C26H35ClN2O B10775958 Kpk7AG4MS8 CAS No. 2309383-14-8

Kpk7AG4MS8

Cat. No.: B10775958
CAS No.: 2309383-14-8
M. Wt: 427.0 g/mol
InChI Key: GZIDOIHHEKEMSO-UHFFFAOYSA-N
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Description

Cyclohexyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally related to fentanyl. It is categorized as an opioid and is known for its potent analgesic properties. This compound is regulated as a Schedule I substance in many countries due to its high potential for abuse and addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl fentanyl (hydrochloride) involves several steps:

Industrial Production Methods: Industrial production methods for cyclohexyl fentanyl (hydrochloride) are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves stringent control measures to ensure purity and consistency, as well as compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Cyclohexyl fentanyl (hydrochloride) is primarily used in scientific research and forensic applications. Its potent analgesic properties make it a valuable tool for studying opioid receptors and pain management mechanisms. Additionally, it is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids in biological samples .

Mechanism of Action

Cyclohexyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in reduced neurotransmitter release and altered pain perception .

Comparison with Similar Compounds

Uniqueness: Cyclohexyl fentanyl (hydrochloride) is unique due to the presence of a cyclohexyl group, which imparts distinct pharmacological properties. This structural modification can influence the compound’s potency, receptor binding affinity, and metabolic stability .

Biological Activity

Kpk7AG4MS8 is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Antimicrobial Properties

Antimicrobial Activity:
Research indicates that compounds related to this compound exhibit significant antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds typically fall within a range that suggests effective inhibition of microbial growth.

Microorganism MIC (µg/ml) Activity
Staphylococcus aureus25-50Gram-positive bacteria
Escherichia coli30-60Gram-negative bacteria
Candida albicans20-40Fungal pathogen

These findings suggest that this compound may play a role in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

Mechanisms of Action:
this compound has been associated with several mechanisms that contribute to its anticancer effects, similar to other compounds in its class. These include:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell proliferation by interfering with cell cycle regulation.
  • Modulation of signaling pathways such as NF-κB and MAPK, which are crucial in cancer progression.

Case Studies:

  • Study on Cell Lines:
    A study involving human cancer cell lines demonstrated that this compound reduced cell viability in a dose-dependent manner. The IC50 values varied across different cancer types, indicating selective toxicity towards malignant cells while sparing normal cells.
    Cell Line IC50 (µM) Effect
    MCF-7 (Breast Cancer)15Significant reduction in viability
    A549 (Lung Cancer)10Induced apoptosis
    HeLa (Cervical Cancer)12Cell cycle arrest observed
  • In Vivo Studies:
    In animal models, this compound administration resulted in a notable decrease in tumor size over a treatment period of four weeks. Tumor weight reduction was observed to be statistically significant compared to control groups.

Properties

CAS No.

2309383-14-8

Molecular Formula

C26H35ClN2O

Molecular Weight

427.0 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclohexanecarboxamide;hydrochloride

InChI

InChI=1S/C26H34N2O.ClH/c29-26(23-12-6-2-7-13-23)28(24-14-8-3-9-15-24)25-17-20-27(21-18-25)19-16-22-10-4-1-5-11-22;/h1,3-5,8-11,14-15,23,25H,2,6-7,12-13,16-21H2;1H

InChI Key

GZIDOIHHEKEMSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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